REACTION_CXSMILES
|
C[Mg]I.[Br:4][C:5]1[CH:12]=[CH:11][C:8](C#N)=[C:7]([Cl:13])[CH:6]=1.Cl.C([O:17][CH2:18][CH3:19])C>>[Br:4][C:5]1[CH:12]=[CH:11][C:8]([C:18](=[O:17])[CH3:19])=[C:7]([Cl:13])[CH:6]=1
|
Name
|
|
Quantity
|
113 mL
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Type
|
reactant
|
Smiles
|
C[Mg]I
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C#N)C=C1)Cl
|
Name
|
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux temperature for 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
The whole was extracted with diethylether
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate-hexane (1:10)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C(C)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.77 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |